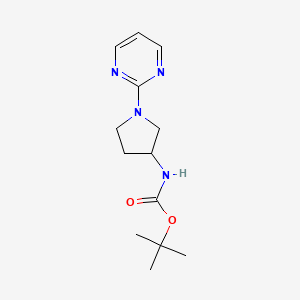
1,1,1-trifluoro-N-(2-methoxybenzyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-N-(2-methoxybenzyl)methanamine is an organic compound characterized by the presence of trifluoromethyl and methoxybenzyl groups attached to a methanamine backbone
Métodos De Preparación
The synthesis of 1,1,1-trifluoro-N-(2-methoxybenzyl)methanamine typically involves the reaction of 2-methoxybenzylamine with trifluoromethylating agents under controlled conditions. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
1,1,1-Trifluoro-N-(2-methoxybenzyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted amines and fluorinated compounds.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-N-(2-methoxybenzyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,1,1-trifluoro-N-(2-methoxybenzyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methoxybenzyl group can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
1,1,1-Trifluoro-N-(2-methoxybenzyl)methanamine can be compared with similar compounds such as:
1,1,1-Trifluoro-N-methyl-N-(2-methylbenzyl)methanamine: This compound has a methyl group instead of a methoxy group, which affects its chemical reactivity and biological activity.
1,1,1-Trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide: This compound contains a tetrazole moiety, which imparts different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of trifluoromethyl and methoxybenzyl groups, which confer distinct chemical and biological properties not found in other similar compounds.
Propiedades
Fórmula molecular |
C9H10F3NO |
|---|---|
Peso molecular |
205.18 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-N-[(2-methoxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C9H10F3NO/c1-14-8-5-3-2-4-7(8)6-13-9(10,11)12/h2-5,13H,6H2,1H3 |
Clave InChI |
GHSXOKZENKKUGO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1CNC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


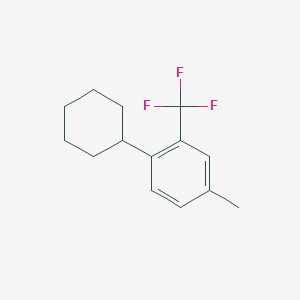
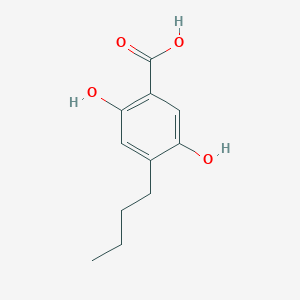
![3-Ethylbicyclo[2.2.1]heptan-2-one](/img/structure/B13967319.png)
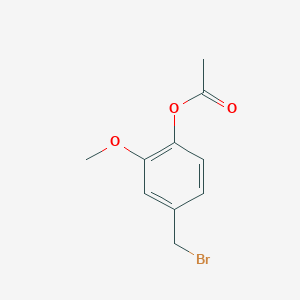
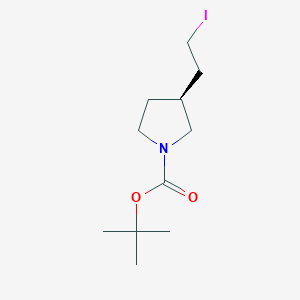

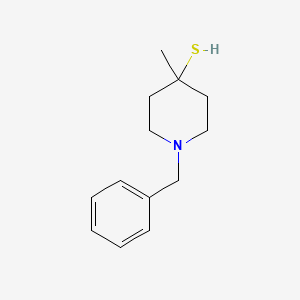
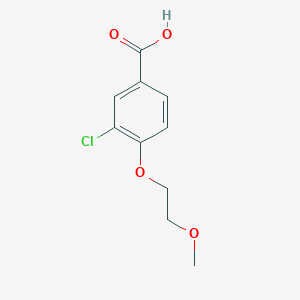
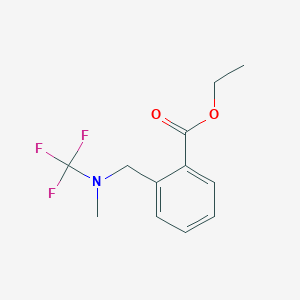
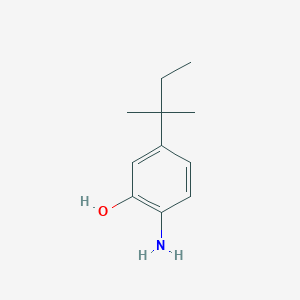
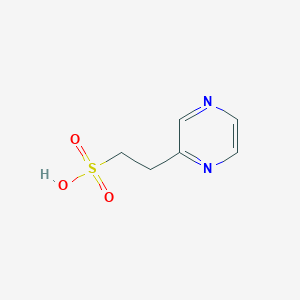
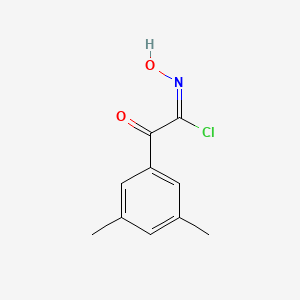
![2-Amino-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13967392.png)
